3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Description
3-(Hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS: 205815-42-5) is a bicyclic lactone featuring a cyclopenta[b]furan-2-one core substituted with a hydroxymethylene group at position 3. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol . The compound was first synthesized in optically active form by Peifer et al. (2007) using stereochemically defined starting materials, highlighting its chiral nature .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3Z)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-2,4-5,7,9H,3H2/b6-4- |
InChI Key |
IFWDODLFYRKCQR-XQRVVYSFSA-N |
Isomeric SMILES |
C1C=CC\2C1OC(=O)/C2=C\O |
Canonical SMILES |
C1C=CC2C1OC(=O)C2=CO |
Origin of Product |
United States |
Preparation Methods
Orthoester Claisen Rearrangement
Early approaches utilized orthoester Claisen rearrangements of 3-acyloxy-5-hydroxycyclopentene derivatives. For example, Laumen et al. (1986) reported the reaction of 3S,5R-monoacetate with trimethyl orthoacetate at 160°C to yield racemic 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. However, the high temperature (160°C) limited scalability and caused side reactions like tar formation.
Key Data:
Modified Claisen Rearrangement with Amide Acetals
A patent by Covington et al. (2003) describes an improved method using amide acetals (e.g., Formula IIa/IIb) under milder conditions (90–140°C). The process avoids high temperatures and enhances enantioselectivity:
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Step 1 : 3-Acyloxy-5-hydroxycyclopentene reacts with amide acetals (e.g., R¹,R² = C₁–C₄ alkyl) in a high-boiling solvent (e.g., toluene).
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Step 2 : Alkali hydroxide treatment induces cyclization.
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Step 3 : Acidification (pKa < 2) yields the lactone.
Key Data:
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Catalyst : None (thermal reaction)
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Solvent : Toluene (bp > 90°C)
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Alcohol Control : <3% R²OH by volume prevents side reactions
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Yield : 65–75% (enantiomerically enriched)
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Stereoselectivity : Up to 95% ee via chiral starting material.
Asymmetric Hydroboration Approaches
Partridge et al. (1973) developed an asymmetric β-hydroboration strategy using cyclopentadieneacetic acid. The method avoids resolution steps but faces operational challenges:
Key Data:
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Reagent : Chiral hydroboration agent (e.g., (−)-Ipc₂BH)
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Conditions : −78°C, THF
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Yield : ~40% (enantiomerically enriched)
Biocatalytic Oxidation of Bicyclic Ketones
Recent advances employ biocatalytic Baeyer-Villiger monooxygenases (BVMOs) . Zhu et al. (2021) demonstrated the oxidation of bicyclo[3.2.0]hept-2-en-6-one using CHMO<sub>Rhodo1</sub> to yield enantiopure lactones:
Key Data:
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Enzyme : CHMO<sub>Rhodo1</sub> (20% cell-free extract)
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Cofactors : NADP⁺, FAD, glucose dehydrogenase (GDH)
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Conditions : 25°C, 90 minutes, aqueous/organic biphasic system
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Yield : 25–38%
Structural and Stability Insights
X-ray crystallography (Peifer et al., 2007) confirmed the E-configuration of the hydroxymethylene group, critical for reactivity. The compound exists predominantly in the hydroxymethylene tautomer rather than the keto form, stabilizing the conjugated system.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxymethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For instance, furan derivatives are known to exhibit antibacterial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The cyclopenta[b]furan-2-one scaffold is highly versatile, with substituents and stereochemistry significantly influencing properties and bioactivity. Key comparisons include:
a. (3aS,6aR)-4,5-Dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- Molecular Formula : C₉H₁₂O₂; Molecular Weight : 152.19 g/mol.
- Substituents : Methyl groups at positions 4 and 5.
- Activity : Exhibits moderate antibacterial and phytotoxic activities, likely due to enhanced hydrophobicity from methyl groups improving membrane interaction .
- Source : Isolated from the endophyte Xylaria curta .
b. (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one (CAS: 43119-28-4)
- Molecular Formula : C₇H₈O₂; Molecular Weight : 124.14 g/mol.
- Substituents: No substituents on the core structure.
- Role : Serves as a synthetic intermediate for pharmaceuticals, including HIV-1 protease inhibitors .
c. Dichloro Derivative (3,3-Dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one)
- Molecular Formula : C₇H₆Cl₂O₂; Molecular Weight : 193.03 g/mol.
- Substituents : Chlorine atoms at position 3.
- Synthesis : Prepared via cycloaddition and Baeyer-Villiger oxidation, yielding a precursor for hydroxylated analogs .
d. HIV-1 Protease Inhibitor Intermediate
Physicochemical Properties
Biological Activity
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a bicyclic compound notable for its unique structural features, including a fused furan and cyclopentane ring. The presence of the hydroxymethylene group enhances its chemical reactivity and potential biological activity. This article aims to explore the biological activities associated with this compound, drawing on diverse research findings and case studies.
The molecular formula of this compound is C₈H₈O₃, with a molecular weight of 152.15 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Functional Groups | Hydroxymethylene |
| Structural Features | Bicyclic (Furan + Cyclopentane) |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Studies have shown that furan derivatives possess antibacterial properties by inhibiting bacterial enzymes. The specific mechanisms through which this compound exerts antimicrobial effects are still under investigation .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in various assays. The hydroxymethylene group may play a role in modulating inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The exact pathways and targets involved in this activity require further exploration .
The mechanism through which this compound acts biologically involves binding to specific enzymes or receptors within cells. This binding can modulate the activity of these targets and influence various cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors that regulate inflammation or apoptosis.
Case Studies
Several studies have focused on the biological implications of similar compounds:
- Anticancer Activity Study : A study investigated the effects of furan derivatives on cancer cell lines and found significant cytotoxicity associated with certain structural modifications . The study highlighted the potential for developing new anticancer agents based on these findings.
- Antimicrobial Testing : In another study, derivatives of furan were tested against various bacterial strains. Results indicated that some modifications led to enhanced antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for 3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one?
The compound is synthesized via stereoselective methods such as enyne cyclization and catalytic asymmetric reactions. For example, Peifer et al. (2007) reported the preparation of the racemic mixture using hydroxymethylene functionalization of a cyclopenta[b]furanone precursor, confirmed by X-ray crystallography . Additionally, total syntheses of related natural products (e.g., sieboldine A) employ similar intermediates, leveraging pinacol-terminated cyclization to form the bicyclic core . Key steps often involve protecting group strategies and chiral resolution via techniques like chiral HPLC.
Q. How is the stereochemistry of this compound validated experimentally?
Stereochemical assignments rely on a combination of NMR (e.g., NOESY for spatial proximities), X-ray crystallography, and optical rotation measurements. For instance, the (3aR,6aR) configuration was confirmed via single-crystal X-ray diffraction in Peifer’s work . Computational methods (e.g., DFT-based NMR shift prediction) are increasingly used to corroborate experimental data, especially when crystalline samples are unavailable.
Q. What physicochemical properties are critical for handling and storage?
Key properties include:
- Boiling point : 512.001°C at 760 mmHg
- Density : 1.43 g/cm³
- Optical rotation : Specific values (e.g., −44° in methanol) help monitor enantiopurity . Stability data suggest the compound is hygroscopic; storage under inert atmosphere (N₂/Ar) at −20°C is recommended to prevent degradation.
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, DMDO (dimethyldioxirane) oxidation was used to stereoselectively form the spiro tetrahydrofuran ring in sieboldine A synthesis, a strategy applicable to related cyclopenta[b]furanones . Kinetic resolution via lipase-mediated catalysis or transition-metal-catalyzed asymmetric hydrogenation are alternatives for chiral center induction.
Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?
Derivatives of cyclopenta[b]furanones exhibit phytotoxic and antimicrobial activities. For instance, a related compound from Xylaria curta showed moderate antibacterial activity against Bacillus subtilis, assessed via agar diffusion assays . Mechanistic studies may involve:
Q. What computational tools are used to model its reactivity and stability?
Density Functional Theory (DFT) calculations predict reaction pathways (e.g., cyclization energetics) and transition states. Molecular dynamics simulations assess conformational stability in solvent environments. Software like Gaussian or ORCA is standard, with parameters validated against experimental NMR and IR data .
Q. Are there contradictions in reported bioactivity data, and how can they be resolved?
Discrepancies in biological activity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, solvent) or enantiomeric purity. Rigorous reproducibility checks include:
- Repeating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- HPLC-MS verification of compound integrity post-assay .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying parameters like temperature, catalyst loading, and solvent polarity.
- Analytical Validation : Pair LC-MS with circular dichroism (CD) to confirm enantiopurity and detect racemization .
- Safety Protocols : While hazard assessments indicate no acute risks , handle the compound in fume hoods with nitrile gloves due to potential irritant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
